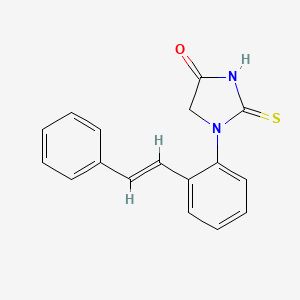
1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a styryl group attached to a phenyl ring, which is further connected to a thioxoimidazolidinone moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one typically involves the condensation of 2-styrylbenzaldehyde with thiourea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the desired thioxoimidazolidinone ring. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, acids, bases.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, alkylated products.
Applications De Recherche Scientifique
1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one has found applications in various scientific research fields, including:
Mécanisme D'action
The mechanism of action of 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to biological effects. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could result from the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-Phenyl substituted Benzimidazole derivatives: Known for their antiproliferative and antimicrobial activities.
3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones: Exhibits antibacterial and antifungal properties.
Uniqueness: 1-(2-Styrylphenyl)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a styryl group, phenyl ring, and thioxoimidazolidinone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H14N2OS |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-[2-[(E)-2-phenylethenyl]phenyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H14N2OS/c20-16-12-19(17(21)18-16)15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,20,21)/b11-10+ |
Clé InChI |
SPIUKXYIQLQVLD-ZHACJKMWSA-N |
SMILES isomérique |
C1C(=O)NC(=S)N1C2=CC=CC=C2/C=C/C3=CC=CC=C3 |
SMILES canonique |
C1C(=O)NC(=S)N1C2=CC=CC=C2C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


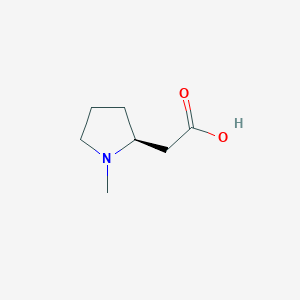
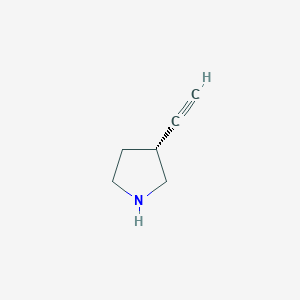
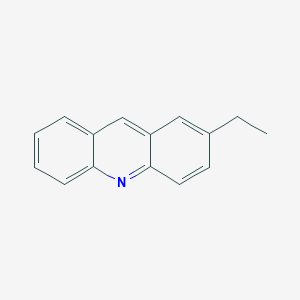
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)
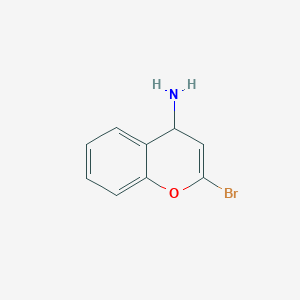
![Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
![N-(2-((1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)-5-((2,4-difluorophenoxy)methyl)isoxazole-3-carboxamide](/img/structure/B12942391.png)
![2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12942407.png)
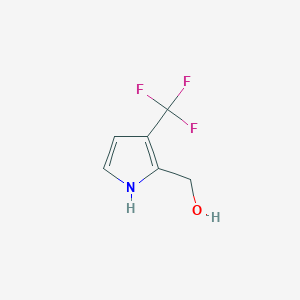
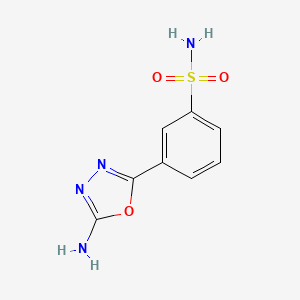
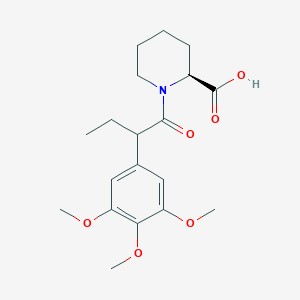

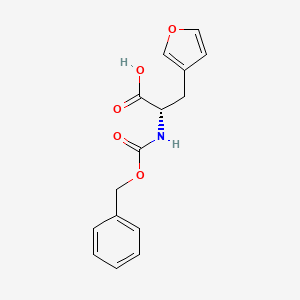
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)
